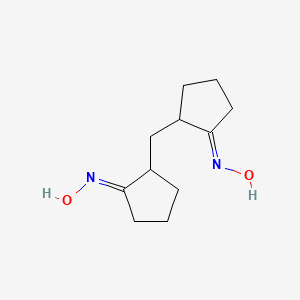

2,2'-Methylenebis(cyclopentan-1-one) dioxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Methylenebis(cyclopentan-1-one) dioxime is an organic compound with the molecular formula C11H18N2O2 It is a derivative of cyclopentanone, featuring two oxime groups attached to the cyclopentanone rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(cyclopentan-1-one) dioxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes further reaction to yield the final product. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) are typically used.

Solvent: Common solvents include ethanol or methanol.

Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used as a base to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(cyclopentan-1-one) dioxime may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Methylenebis(cyclopentan-1-one) dioxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime groups to amines.

Substitution: The oxime groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation Products: Nitroso derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Coordination Chemistry

One of the prominent applications of 2,2'-Methylenebis(cyclopentan-1-one) dioxime is in coordination chemistry. The compound can act as a ligand to form stable complexes with transition metals. These complexes are studied for their catalytic properties and potential use in various reactions.

- Case Study : Research has shown that complexes formed with nickel and copper using this dioxime exhibit enhanced catalytic activity in oxidation reactions .

Analytical Chemistry

Due to its ability to form colored complexes with metal ions, this compound is utilized in analytical chemistry for the detection and quantification of metal ions.

- Application : It has been employed as a reagent for spectrophotometric determination of nickel in environmental samples .

Material Science

The compound's unique structural characteristics allow it to be used in the development of new materials, particularly polymers and resins. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Research Findings : Studies indicate that polymers containing this dioxime demonstrate improved resistance to thermal degradation compared to traditional polymers .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2,2’-Methylenebis(cyclopentan-1-one) dioxime involves its interaction with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Metal Chelation: The oxime groups can chelate metal ions, affecting their availability and activity in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-2-cyclopenten-1-one

- 2,2-Dimethylcyclopentanone

- 2-Cyclopenten-1-one

Uniqueness

2,2’-Methylenebis(cyclopentan-1-one) dioxime is unique due to its bis-oxime structure, which imparts distinct chemical and biological properties. Unlike its similar compounds, it can form stable complexes with metal ions and participate in a wider range of chemical reactions.

Activité Biologique

2,2'-Methylenebis(cyclopentan-1-one) dioxime is an organic compound with the molecular formula C11H18N2O2. This compound features a unique bis-oxime structure that contributes to its biological activity, particularly in medicinal chemistry. Recent studies have highlighted its potential therapeutic properties, including antimicrobial and anticancer activities.

The synthesis of this compound typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction conditions generally include moderate temperatures (50-70°C) and common solvents like ethanol or methanol. Sodium hydroxide or potassium hydroxide is often utilized as a base to facilitate the reaction .

Table 1: Synthesis Conditions

| Parameter | Details |

|---|---|

| Temperature | 50-70°C |

| Solvent | Ethanol or Methanol |

| Base | Sodium Hydroxide or Potassium Hydroxide |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound's reactivity. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.

- Metal Chelation : The oxime groups can chelate metal ions, affecting their availability and activity in biological systems .

Anticancer Properties

Research has demonstrated that compounds with oxime functionalities exhibit significant anticancer activity. For instance, studies on related oximes have shown that they can induce apoptosis in cancer cells while being non-toxic to normal cells. The selectivity towards cancer cells was evident in various human cancer cell lines, such as A549 and MCF7, where these compounds displayed low IC50 values (e.g., IC50 = 1.5 µM for A549 cells) .

Antimicrobial Activity

Additionally, compounds similar to this compound have been evaluated for their antimicrobial properties. The presence of oxime groups has been associated with enhanced activity against a range of bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on the biological activity of oxime derivatives:

- Study on Anticancer Activity : A series of oxime derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cells while showing minimal toxicity to normal cells .

- Antimicrobial Evaluation : Research into oxime-based compounds revealed promising results against bacterial strains, highlighting their potential as new antimicrobial agents .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value |

|---|---|---|

| Anticancer | A549 | 1.5 µM |

| Anticancer | MCF7 | 1.7 µM |

| Antimicrobial | E. coli | Not specified |

Propriétés

IUPAC Name |

(NE)-N-[2-[[(2E)-2-hydroxyiminocyclopentyl]methyl]cyclopentylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-12-10-5-1-3-8(10)7-9-4-2-6-11(9)13-15/h8-9,14-15H,1-7H2/b12-10+,13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXFUPRYYBKRHQ-DCIPZJNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=NO)C1)CC2CCCC2=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C(C1)CC2/C(=N/O)/CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.